1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone
Overview
Description
1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone is an organic compound that features a bromopyridine moiety attached to a piperidine ring, which is further connected to an ethanone group
Preparation Methods
The synthesis of 1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of Piperidine Derivative: The bromopyridine is then reacted with a piperidine derivative under suitable conditions to form the piperidinylpyridine intermediate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major products formed from these reactions include substituted pyridines, carboxylic acids, and alcohols.
Scientific Research Applications
1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects
Mechanism of Action
The mechanism of action of 1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may interact with binding sites on these targets, while the piperidine ring and ethanone group contribute to the overall binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a hydroxyl group instead of an ethanone group, which may affect its reactivity and applications.
1-(6-Bromopyridin-2-yl)piperidin-4-ol:
The uniqueness of this compound lies in its specific structure, which combines the bromopyridine and piperidinyl ethanone moieties, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
1-[3-(6-bromopyridin-2-yl)piperidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9(16)15-7-3-4-10(8-15)11-5-2-6-12(13)14-11/h2,5-6,10H,3-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCOSMYJQSPRBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.